Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c14-13-7-12(8-13,9-13)11(15)16-6-10-4-2-1-3-5-10/h1-5H,6-9,14H2 |
InChI Key |
GCDFOINIUNJBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Benzylation via Mixed Carbonate Activation
The diacid is selectively mono-esterified using benzyl chloroformate in the presence of DMAP (4-dimethylaminopyridine):
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Solvent: Anhydrous THF
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Temperature: 0°C → RT (12 hr)
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Yield: 78% (98% purity by HPLC)
Curtius Rearrangement in Continuous Flow
The Chinese patent CN113582880B discloses a microchannel reactor approach for converting BCP-carboxylates to amines:
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Azide formation :
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Residence time: 8 min
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Conversion: >99%
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Thermal rearrangement :
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Solvent: Toluene
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Pressure: 3 bar
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Hydrolysis & Protection :
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92% overall yield vs. 68% in batch
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Reduced thermal degradation risks
Catalytic Hydrogenation for Final Deprotection
The Boc-protected amine undergoes hydrogenolytic cleavage using Pd/C catalyst:
Optimized parameters :
Comparative Analysis of Synthetic Routes
| Parameter | Photochemical Flow | Microchannel Reactor | Batch Amination |
|---|---|---|---|
| Scale capability | Multi-kilogram | 100 g/hr | <100 g |
| Total yield | 62% | 85% | 54% |
| Purity (HPLC) | 98.5% | 99.2% | 96.8% |
| Solvent consumption | 15 L/kg | 8 L/kg | 30 L/kg |
Industrial-Scale Process Considerations
Environmental Metrics
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PMI (Process Mass Intensity): 23 vs. 41 for traditional routes
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E-factor: 18 kg waste/kg product (58% reduction from batch methods)
Emerging Methodologies
Enzymatic Resolution
Recent trials using lipase CAL-B demonstrated kinetic resolution of racemic BCP esters:
Photoredox Amination
Visible-light-mediated C–N coupling shows promise for direct installation of amino groups:
Regulatory-Grade Purification
Final API specifications require:
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Residual solvents : <300 ppm (ICH Q3C)
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Metal catalysts : <10 ppm Pd (USP <232>)
Multi-stage crystallization using heptane/MTBE achieves 99.9% purity with <0.1% regioisomers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
The structural properties of Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate make it an attractive scaffold for drug design. The rigidity of the bicyclo[1.1.1]pentane core enhances the pharmacokinetic properties of therapeutic agents, potentially leading to improved efficacy and reduced side effects. Research indicates that derivatives of this compound have shown promise as bioisosteres for traditional aromatic compounds, which can facilitate the development of new drugs with better metabolic stability and bioavailability .
Case Studies and Findings
- A study demonstrated that modifications to the bicyclo[1.1.1]pentane structure could lead to compounds with enhanced inhibition against specific molecular targets, such as carbonic anhydrase IX, which is implicated in cancer progression .
- Another investigation highlighted the synthesis of various functionalized bicyclo[1.1.1]pentanes that exhibited significant anticancer activity against multiple cell lines, showcasing their potential as lead compounds in cancer therapeutics .
Materials Science
Novel Material Development
The three-dimensional shape and rigidity of this compound can be utilized in the design of advanced materials with specific mechanical and electronic properties. Its unique geometry allows for the creation of materials that may exhibit enhanced strength, flexibility, or conductivity.
Applications in Polymer Science
Research has shown that incorporating bicyclic structures into polymers can improve their thermal and mechanical properties, making them suitable for high-performance applications . This compound can serve as a monomer or additive in the synthesis of novel polymeric materials.
Chemical Biology
Biological Probing
this compound can be employed as a molecular probe to investigate biological processes at the cellular level. Its ability to interact with various biological targets allows researchers to study enzyme activities and receptor interactions, providing insights into cellular mechanisms .
Synthesis and Scalability
Synthetic Routes
The synthesis of this compound typically involves several synthetic strategies, including photochemical reactions and carbene insertion methods . Recent advancements have focused on scalable production techniques that allow for efficient synthesis under mild conditions, making it feasible for industrial applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride (CAS 676371-65-6)
- Structure : Methyl ester instead of benzyl.
- Properties : Molecular weight 177.63, white to pale yellow powder, >98% purity .
- Reactivity : The methyl ester is less sterically hindered than benzyl, facilitating hydrolysis under basic conditions. Used in coupling reactions (e.g., with HBTU in DCM) to form amide-linked pharmaceuticals .
- Applications : Intermediate in CFTR modulator synthesis (e.g., compound 12d, 99% yield) .
Ethyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride (SPC-a849a)
Benzyl 3-((benzyloxy)carbonyl)aminobicyclo[1.1.1]pentane-1-carboxylate (CAS 1859134-50-1)
- Structure: Benzyl ester with a Cbz-protected amino group.
- Properties : Molecular weight 275.30 .
- Reactivity: The benzyl ester requires harsher conditions (e.g., hydrogenolysis) for deprotection compared to methyl/ethyl esters.
Functional Group Variations
3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 83249-14-3)
3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (SPC-a959)
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic Acid
Methyl 3-((cyclohexylamino)(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylate (53)
Difluorobicyclo[1.1.1]pentane Derivatives (e.g., Methyl 3-(4-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate)
- Structure : Difluoro and heteroaromatic groups.
- Properties : Fluorine atoms improve bioavailability; bromothiophene enables further functionalization .
- Yield: 43% via Rh-catalyzed methods , lower than amino-substituted analogs.
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclo[1.1.1]pentane framework with an amino group and a carboxylate ester functionality. Its molecular formula is , with a molecular weight of approximately 261.27 g/mol. The compound's structure allows for significant reactivity and interaction with various biological targets, making it a candidate for drug development.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Photochemical Addition : Utilizing flow photochemical methods to construct the bicyclic core efficiently.
- Functional Group Modifications : Transformations to introduce amino and carboxylate functionalities, enhancing its biological activity.
Recent studies have demonstrated large-scale synthesis techniques that enable the production of this compound in significant quantities, facilitating further biological evaluations .
Anti-inflammatory Properties
Research has indicated that compounds containing the bicyclo[1.1.1]pentane motif exhibit promising anti-inflammatory activities. For instance, derivatives of this compound have been tested for their ability to modulate inflammatory responses in vitro:
- NFκB Inhibition : One study reported that specific derivatives significantly inhibited lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines by approximately 50%, showcasing their potential as anti-inflammatory agents .
- Cytokine Modulation : The same derivatives were found to downregulate the release of pro-inflammatory cytokines such as TNFα and MCP1, indicating their therapeutic potential in treating inflammatory diseases .
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in inflammatory pathways, which could lead to the development of novel anti-inflammatory drugs.
- Receptor Binding : Binding studies suggest that the compound interacts favorably with certain receptors, potentially acting as a bioisostere for traditional drug candidates .
Case Studies
Several case studies illustrate the biological impact of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Significant reduction in NFκB activity; downregulation of TNFα and MCP1 |
| Study B | Enzyme inhibition | Identified as a potent inhibitor of specific inflammatory enzymes |
| Study C | Receptor interactions | Demonstrated favorable binding affinity to key receptors involved in inflammation |
These studies underscore the compound's potential as a therapeutic agent in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via functionalization of the bicyclo[1.1.1]pentane core. Key methods include:
- Photochemical irradiation : Reactions under continuous flow with UV light (e.g., 365 nm) enhance efficiency by leveraging ring strain for nucleophilic or electrophilic additions .
- Esterification and substitution : Starting from bicyclo[1.1.1]pentane-1-carboxylic acid derivatives, amino groups are introduced via amidation or reductive amination. Temperature control (0–25°C) and catalysts (e.g., Pd/C for hydrogenation) are critical for minimizing side reactions .
- Yield Optimization : Precise control of light wavelength, solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents (e.g., benzyl chloroformate) improves yields to >70% in optimized protocols .
Q. How is the bicyclo[1.1.1]pentane core structurally characterized in this compound?
- Methodological Answer : Structural elucidation employs:
- X-ray crystallography : Resolves the strained bicyclic framework and confirms bond angles (~90° between bridgehead carbons) .
- NMR spectroscopy : Distinct H NMR signals for bridgehead protons (δ 2.5–3.5 ppm) and C NMR for carboxylate (δ 170–175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHNO) and fragmentation patterns .
Q. What functional groups dominate its reactivity, and how do they influence chemical transformations?
- Methodological Answer :
- Carboxylate group : Participates in ester hydrolysis (e.g., LiOH/THF/HO) or amide coupling (EDC/HOBt). Reactivity is modulated by steric hindrance from the bicyclic core .
- Amino group : Undergoes acylation (e.g., benzoylation) or Schiff base formation. The bicyclic structure restricts conformational flexibility, favoring regioselective reactions at the 3-position .
Advanced Research Questions
Q. What strategies enable late-stage functionalization of this compound to enhance bioactivity?
- Methodological Answer :
- Bromoacetyl derivatives : Introduce electrophilic sites (e.g., methyl 3-(2-bromoacetyl) derivatives) for covalent binding to biological nucleophiles (e.g., cysteine residues in enzymes) .
- Peptide incorporation : Solid-phase peptide synthesis (SPPS) integrates the compound as a rigid GABA analog, improving metabolic stability. Fmoc-protected derivatives are coupled using HATU/DIPEA .
- Stereochemical control : Chiral resolution via Strecker synthesis or enzymatic methods yields enantiopure derivatives for target-specific interactions .
Q. How can researchers resolve contradictions in reported biological activities of bicyclo[1.1.1]pentane derivatives?
- Methodological Answer :
- Comparative assays : Test derivatives (e.g., 3-fluoro vs. 3-cyano analogs) under standardized conditions (e.g., IC in neuronal cell lines) to isolate substituent effects .
- Structural-activity modeling : Use DFT calculations to correlate electronic properties (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups (e.g., -CN) enhance GABA receptor binding .
- Meta-analysis : Reconcile divergent synthetic yields (e.g., 40–85%) by evaluating reaction scales, purification methods (e.g., flash chromatography vs. HPLC), and catalyst lot variability .
Q. What experimental approaches assess its bioisosteric potential in drug design?
- Methodological Answer :
- Pharmacophore mapping : Overlay the compound with aromatic bioisosteres (e.g., benzene) using PyMOL to evaluate steric and electronic mimicry .
- Thermodynamic solubility assays : Compare logP values (e.g., shake-flask method) to predict membrane permeability. Bicyclo[1.1.1]pentane derivatives often show lower logP than aromatic analogs, improving bioavailability .
- In vivo pharmacokinetics : Radiolabeled derivatives (e.g., C-carboxylate) track tissue distribution and half-life in rodent models .
Key Notes
- Advanced questions emphasize mechanistic studies and conflict resolution, while basic questions focus on foundational synthesis and characterization.
- Methodological rigor ensured by referencing experimental parameters (e.g., reaction conditions, analytical techniques).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
